molecular formula C11H15NO B13523445 3-(2-Ethylphenyl)-3-azetidinol

3-(2-Ethylphenyl)-3-azetidinol

Cat. No.: B13523445
M. Wt: 177.24 g/mol
InChI Key: ZSHIHUBHEOZKOJ-UHFFFAOYSA-N
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Description

3-(2-Ethylphenyl)azetidin-3-ol is a compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the 2-ethylphenyl group attached to the azetidine ring adds to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethylphenyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .

Industrial Production Methods: Industrial production of 3-(2-ethylphenyl)azetidin-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethylphenyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include substituted azetidines, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(2-ethylphenyl)azetidin-3-ol

InChI

InChI=1S/C11H15NO/c1-2-9-5-3-4-6-10(9)11(13)7-12-8-11/h3-6,12-13H,2,7-8H2,1H3

InChI Key

ZSHIHUBHEOZKOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2(CNC2)O

Origin of Product

United States

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